molecular formula C21H28FN3O2 B570192 Azidoindolene 1 CAS No. 1364933-69-6

Azidoindolene 1

Cat. No. B570192
M. Wt: 373.472
InChI Key: PRXCXNXDBMJFFC-KQWNVCNZSA-N
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Description

Azidoindolene 1, also known as 3-azido-1H-indole, is an azido-containing heterocyclic compound that has been widely studied for its potential applications in various fields, including synthetic organic chemistry, medicinal chemistry, and biochemistry. Azidoindolene 1 is a stable, colorless solid that is soluble in most organic solvents. It is a versatile reagent that can be used in a variety of synthetic reactions and can be used to prepare a wide range of compounds. It has been extensively studied for its ability to act as a catalyst in various organic reactions, including Diels-Alder and Michael addition reactions. In addition, azidoindolene 1 has been used as a substrate in a variety of biological systems, including enzymes, bacteria, and mammalian cells.

Scientific Research Applications

  • Peptidotriazoles Synthesis : The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, as described by Tornøe, Christensen, and Meldal (2002), is a key synthetic route to 1H-[1,2,3]-triazoles. This method has been used successfully with various types of azides, including primary, secondary, tertiary alkyl azides, and azido sugars, demonstrating the utility of azido compounds in peptide synthesis (Tornøe, Christensen, & Meldal, 2002).

  • Azole Antifungal Agents : Research into azole antifungal agents has significantly expanded treatment options for fungal infections. Azoles like fluconazole and itraconazole have shown efficacy in treating systemic and superficial fungal infections, as highlighted by Sheehan, Hitchcock, and Sibley (1999). Their research indicates the importance of azole compounds in the clinical context (Sheehan, Hitchcock, & Sibley, 1999).

  • Isoindole and Isoquinoline Derivatives : The study by Hui and Chiba (2009) explores the synthesis of isoindole and isoquinoline derivatives from alpha-azido carbonyl compounds. This demonstrates the applicability of azido compounds in the creation of complex organic structures, relevant to pharmaceutical and chemical research (Hui & Chiba, 2009).

  • HIV Treatment : The research by Sirivolu et al. (2013) discusses 3'-azidothymidine (AZT)-derived 1,2,3-triazoles with antiviral activities against HIV-1. This indicates the potential of azido compounds in developing effective HIV treatments (Sirivolu et al., 2013).

  • Environmental Toxicity of Azoles to Fish : A study by Bhagat et al. (2021) reviews the environmental toxicity of azole compounds in fish. This study highlights the ecological impact of azole compounds, which is vital for environmental risk assessment and management (Bhagat, Singh, Nishimura, & Shimada, 2021).

properties

IUPAC Name

N-[1-(5-fluoropentyl)-2-hydroxyindol-3-yl]imino-2,2,3,3-tetramethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O2/c1-20(2)17(21(20,3)4)18(26)24-23-16-14-10-6-7-11-15(14)25(19(16)27)13-9-5-8-12-22/h6-7,10-11,17,27H,5,8-9,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSGCJWUJHZLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCCCCF)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801341924
Record name Azidoindolene 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801341924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azidoindolene 1

CAS RN

1364933-69-6
Record name Azidoindolene 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801341924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
4
Citations
AJ Krotulski, ALA Mohr, BK Logan - Journal of Analytical …, 2020 - academic.oup.com
Synthetic cannabinoids pose significant threats to public health and safety, as their implications in overdose and adverse events continue to arise in United States and around the world. …
Number of citations: 44 academic.oup.com
ZHU Kunyu, PAN Chengcai, JI Yiying, W Yu… - 热带生物 …, 2023 - rdswxb.hainanu.edu.cn
To investigate the changes of metabolites in epidermal bladder cells of the halophytic species Mesembryanthemum crystallinum under salt stress, the metabolites in the epidermal …
Number of citations: 0 rdswxb.hainanu.edu.cn
MEF Cüpper - 2019 - repositorio.ul.pt
New Psychoactive Substances, commonly referred to as NPS, are continuously emerging on the recreational drug market under appealing trade names and packages, sparking …
Number of citations: 2 repositorio.ul.pt
朱昆宇, 潘成才, 吉怡颖, 王宇, 周扬… - 热带生物学报, 2023 - rdswxb.hainanu.edu.cn
: 为了研究盐胁迫下冰菜(Mesembryanthemum crystallinum) 盐囊泡中代谢物的变化, 通过液相色谱串联质谱(LC-MS/MS) 技术对对照以及盐处理下冰菜的盐囊泡中的代谢物进行了鉴定及分析…
Number of citations: 2 rdswxb.hainanu.edu.cn

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